molecular formula C8H12N2O3 B15263379 3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B15263379
M. Wt: 184.19 g/mol
InChI Key: ZHCPVSXBRNWHRF-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-dimethyl-2-pyrazolin-5-one with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid: A similar compound with a phenyl group instead of a methyl group.

Uniqueness

3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-(1,3-dimethyl-5-oxo-4H-pyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H12N2O3/c1-5-6(3-4-7(11)12)8(13)10(2)9-5/h6H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZHCPVSXBRNWHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CCC(=O)O)C

Origin of Product

United States

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